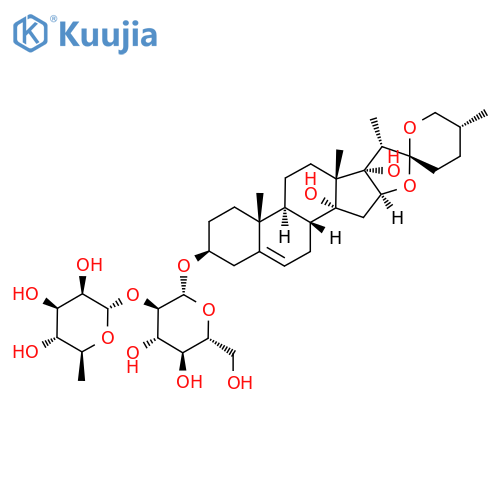Cas no 128502-94-3 (Ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside)

128502-94-3 structure
商品名:Ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside
CAS番号:128502-94-3
MF:C39H62O14
メガワット:754.9012
CID:858263
Ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside 化学的及び物理的性質
名前と識別子
-
- Ophiogenin-3-O-α-L-rhaMnopyranosyl-(1→2)-β-D-glucopyranoside
- Ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside
- (25R)-spirost-5-ene-3β,14α,17α-triol-3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside
- OPHIOGENIN-3-O-ALPHA-L-RHAMNOPYRANOSYL-(1→2)-BETA-D-GLUCOPYRANOSIDE
- Ophiogenin 3-O-Alpha-L-rhamnopyranosyl-(1→2)-Beta-D-glucopyranoside
- Ophiogenin 3-O--L-rhamnopyranosyl-(12)--D-glucopyranoside
- Ophiopogon japonicus saponin 1
- Ophiopogon Ra
- Ophiogenin 3-O-neohesperidoside
- 6-deoxy-alpha-L-Mannopyranosyl-beta-D-glucopyranoside
- 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside
- (3beta,25R)-14,17-Dihydroxyspirost-5-en-3-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside
- Ophiogenin-3-O-alpha-L-rhaMnopyranosyl-(1 inverted exclamation marku2)-beta-D-glucopyranoside
- (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[(1R,2R,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-2,8-Dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
- Saponin V;Ophiogenin-3-O-α-L-rhamnosyl-(1→2)-β-D-glucoside
-
- インチ: 1S/C39H62O14/c1-18-8-13-38(48-17-18)20(3)39(47)26(53-38)15-37(46)24-7-6-21-14-22(9-11-35(21,4)23(24)10-12-36(37,39)5)50-34-32(30(44)28(42)25(16-40)51-34)52-33-31(45)29(43)27(41)19(2)49-33/h6,18-20,22-34,40-47H,7-17H2,1-5H3/t18-,19+,20-,22+,23+,24-,25-,26+,27+,28-,29-,30+,31-,32-,33+,34-,35+,36+,37-,38-,39-/m1/s1
- InChIKey: DGFVATVOFRGGFO-IPRUERMDSA-N
- ほほえんだ: O1[C@]2(C([H])([H])C([H])([H])[C@@]([H])(C([H])([H])[H])C([H])([H])O2)[C@@]([H])(C([H])([H])[H])[C@]2([C@]1([H])C([H])([H])[C@]1([C@]3([H])C([H])([H])C([H])=C4C([H])([H])[C@]([H])(C([H])([H])C([H])([H])[C@]4(C([H])([H])[H])[C@@]3([H])C([H])([H])C([H])([H])[C@@]12C([H])([H])[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[C@@]1([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[H])O[H])O[H])O[H])O[H]
計算された属性
- せいみつぶんしりょう: 754.413957g/mol
- ひょうめんでんか: 0
- XLogP3: 0.7
- 水素結合ドナー数: 8
- 水素結合受容体数: 14
- 回転可能化学結合数: 5
- どういたいしつりょう: 754.413957g/mol
- 単一同位体質量: 754.413957g/mol
- 水素結合トポロジー分子極性表面積: 217Ų
- 重原子数: 53
- 複雑さ: 1420
- 同位体原子数: 0
- 原子立体中心数の決定: 21
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 754.9
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.41±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (4.8E-3 g/L) (25 ºC),
- PSA: 217.22000
- LogP: 0.61970
Ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N2174-1mg |
Ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside |
128502-94-3 | 99.83% | 1mg |
¥2000 | 2024-07-20 | |
| MedChemExpress | HY-N2174-5mg |
Ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside |
128502-94-3 | 99.83% | 5mg |
¥4900 | 2024-07-20 | |
| TargetMol Chemicals | T3S1250-25 mg |
Ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside |
128502-94-3 | 99.93% | 25mg |
¥ 19,987 | 2023-07-10 | |
| TargetMol Chemicals | T3S1250-50 mg |
Ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside |
128502-94-3 | 99.93% | 50mg |
¥ 29,980 | 2023-07-10 | |
| ChemScence | CS-0019483-5mg |
Ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside |
128502-94-3 | 5mg |
$857.0 | 2022-04-28 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3S1250-10 mg |
Ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside |
128502-94-3 | 99.13% | 10mg |
¥11520.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3S1250-25 mg |
Ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside |
128502-94-3 | 99.13% | 25mg |
¥19987.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3S1250-200 mg |
Ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside |
128502-94-3 | 99.13% | 200mg |
¥67455.00 | 2022-04-26 | |
| MedChemExpress | HY-N2174-5mg |
Ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside |
128502-94-3 | 5mg |
¥8570 | 2021-07-08 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3S1250-100mg |
Ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside |
128502-94-3 | 99.93% | 100mg |
¥ 41372 | 2023-09-07 |
Ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside 関連文献
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
推奨される供給者
Amadis Chemical Company Limited
(CAS:128502-94-3)Ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside

清らかである:99%
はかる:250mg
価格 ($):1835.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:128502-94-3)Ophiogenin-3-O-α-L-rhamnosyl-(1→2)-β-D-glucoside

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ